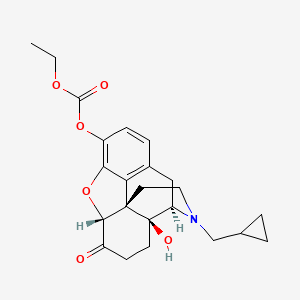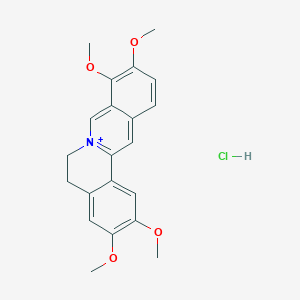
C21H22ClNO4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C21H22ClNO4 dimethomorph . It is a member of the morpholine group of fungicides and is used primarily in agriculture to protect crops from fungal diseases. Dimethomorph is effective against a variety of fungi, including those causing downy mildew and late blight .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethomorph is synthesized through a series of chemical reactions involving the condensation of 4-chlorobenzaldehyde with 3,4-dimethoxyacetophenone, followed by the addition of morpholine. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide .
Industrial Production Methods
In industrial settings, dimethomorph is produced in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Dimethomorph undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various by-products.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the morpholine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Dimethomorph has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of fungicide mechanisms and environmental fate.
Biology: Research on its effects on fungal cell wall formation and its role in plant-pathogen interactions.
Medicine: Investigations into its potential use in antifungal therapies.
Industry: Utilized in the development of new fungicides and agricultural chemicals .
Mechanism of Action
Dimethomorph exerts its effects by disrupting the formation of fungal cell walls. It inhibits the synthesis of cellulose, a critical component of the cell wall, leading to the death of the fungal cells. The compound targets specific enzymes involved in the biosynthesis pathway, effectively halting the growth and spread of the fungus .
Comparison with Similar Compounds
Similar Compounds
Palmatine chloride: Another compound with the same molecular formula but different structure and properties.
Other morpholine fungicides: Compounds like fenpropimorph and tridemorph, which also belong to the morpholine class but have different target spectra and modes of action
Uniqueness
Dimethomorph is unique in its dual isomeric form (E and Z isomers), which contributes to its broad-spectrum fungicidal activity. Unlike some other fungicides, it is effective against both oomycetes and true fungi, making it a versatile tool in agricultural disease management .
Properties
Molecular Formula |
C21H23ClNO4+ |
|---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;hydrochloride |
InChI |
InChI=1S/C21H22NO4.ClH/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4;/h5-6,9-12H,7-8H2,1-4H3;1H/q+1; |
InChI Key |
RLQYRXCUPVKSAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tetrasodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate](/img/structure/B13409941.png)
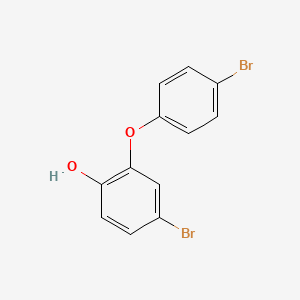
![1-(Morpholin-4-yl)-2-(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B13409946.png)
![[2-[(6S,8S,9R,10S,11S,13S,14R,16R,17S)-6,9-difluoro-11-hydroxy-8,10,13,16-tetramethyl-3-oxo-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] butanoate](/img/structure/B13409950.png)
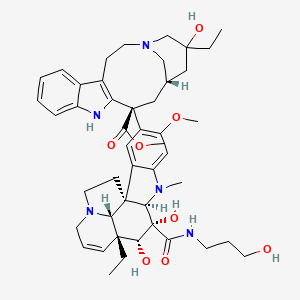

![5-Benzo[1,3]dioxol-5-ylmethyl-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B13409965.png)
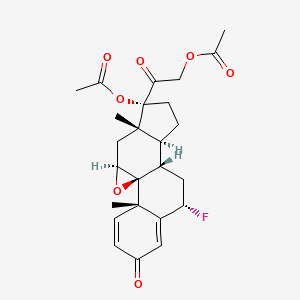
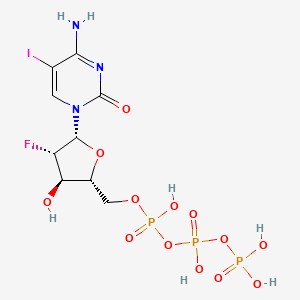
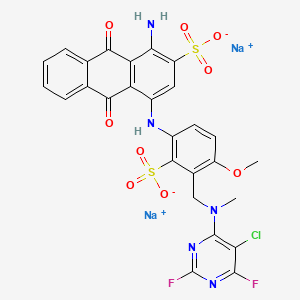
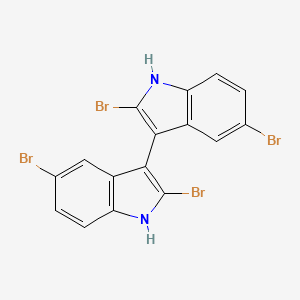
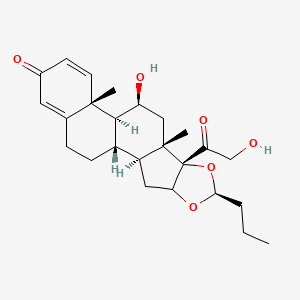
![2-Fluoro-1-[4-(3-methyl-2-buten-1-yl)-1-piperazinyl]ethanone](/img/structure/B13410010.png)
